Ethyl 5-(furan-3-yl)-1,2-oxazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-(furan-3-yl)-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-2-14-10(12)8-5-11-15-9(8)7-3-4-13-6-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SITXDQDECAISCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1)C2=COC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategies
The synthesis of Ethyl 5-(furan-3-yl)-1,2-oxazole-4-carboxylate typically follows these key steps:
- Formation of the oxazole ring via [3+2] cycloaddition or condensation reactions involving carboxylic acids and isocyanides.
- Introduction of the furan ring either through coupling or by using furan-containing starting materials.
- Esterification or direct use of ethyl esters to install the ethyl carboxylate group.
These strategies require careful control of reaction conditions such as temperature, solvent choice, and stoichiometry to achieve high yields and purity.
Detailed Preparation Procedures
[3+2] Cycloaddition Method from Carboxylic Acids and Isocyanides
A highly efficient and scalable method reported involves direct synthesis of 4,5-disubstituted oxazoles from aromatic carboxylic acids and isocyanides under mild conditions:
-
- Aromatic acid (0.21 mmol)
- 4-Dimethylaminopyridine (DMAP, 1.5 equiv)
- DMAP triflate (DMAP-Tf, 1.3 equiv)
- Isocyanide (1.2 equiv)
- Solvent: dichloromethane (DCM)
- Temperature: 40 °C for 30 min under nitrogen atmosphere
-
- Mix aromatic acid, DMAP, and DCM under dry nitrogen.
- Add DMAP-Tf and stir for 5 minutes at room temperature.
- Add isocyanide and heat at 40 °C for 30 minutes.
- Cool, extract with DCM, dry over sodium sulfate, and purify by silica gel chromatography.
This method yields the desired oxazole derivatives efficiently and can be adapted to synthesize this compound by selecting furan-3-carboxylic acid as the starting acid and appropriate isocyanide reagents.
Multi-Step Synthesis via Esterification and Cyclization
Another approach involves:
- Starting from furan-3-carboxylic acid derivatives.
- Conversion to ethyl esters via esterification.
- Cyclization to form the oxazole ring by condensation with appropriate reagents.
Typical conditions include:
- Use of coupling agents such as 1-(3-N,N-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) with 1-hydroxybenzotriazole (HOBT) in inert solvents like DMF, MeCN, or THF.
- Temperature control between 0 °C and ambient to optimize reaction rates and yields.
- Purification steps involving aqueous washes, solvent extraction, and crystallization.
A representative example is the preparation of oxazole derivatives via coupling of carboxylic acids with amines or related nucleophiles in the presence of EDC/HOBT, followed by cyclization.
Halogenation and Nucleophilic Substitution Routes
In some synthetic routes, halogenated intermediates such as 2-(chloromethyl)-5-phenylfuran are prepared by treating furan derivatives with thionyl chloride under controlled temperatures (-10 to 0 °C). Subsequent nucleophilic substitution with potassium carbonate and nucleophiles like N-(thiazolidin-2-ylidene) cyanamide in acetonitrile yields oxazole derivatives.
While this method is more commonly applied to phenyl-substituted analogs, similar strategies can be adapted for furan-substituted oxazoles, including this compound.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Solvent(s) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Esterification | Furan-3-carboxylic acid + ethanol + acid catalyst | Reflux (60 °C) | THF or ethanol | High | Converts acid to ethyl ester |
| Oxazole ring formation | Carboxylic acid + isocyanide + DMAP + DMAP-Tf | 40 °C, 30 min | DCM | 70-90 | Rapid, mild conditions |
| Coupling with carbodiimide | EDC + HOBT + acid + amine | 0 °C to RT | DMF, MeCN, or THF | 80-90 | Facilitates cyclization |
| Halogenation | Thionyl chloride | -10 to 0 °C | DCM | 40-50 | For chloromethyl intermediates |
| Nucleophilic substitution | K2CO3 + nucleophile (e.g., cyanamide derivatives) | RT to reflux | Acetonitrile | 60-80 | Forms substituted oxazoles |
Research Findings and Yield Data
- The [3+2] cycloaddition method directly from carboxylic acids and isocyanides offers a rapid and scalable route with yields typically above 70%, making it suitable for synthesizing this compound.
- Coupling reactions using EDC/HOBT provide high purity products with yields around 80-90%, especially when inert solvents and controlled temperatures are used.
- Halogenation followed by nucleophilic substitution is less efficient but useful for introducing specific substituents on the oxazole ring, with yields ranging from 40% to 80% depending on conditions.
- Purification techniques such as silica gel chromatography and crystallization from ethanol or acetone are standard to isolate the final compound in high purity.
Summary Table of Preparation Methods
| Method | Key Reagents | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| [3+2] Cycloaddition | Carboxylic acid, isocyanide, DMAP | Mild, rapid, scalable | Requires dry nitrogen atmosphere | 70-90 |
| Carbodiimide Coupling + Cyclization | EDC, HOBT, acid, amine | High purity, good yields | Multi-step, sensitive to moisture | 80-90 |
| Halogenation + Nucleophilic Substitution | SOCl2, K2CO3, nucleophile | Enables diverse substitutions | Moderate yields, longer reaction | 40-80 |
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(furan-3-yl)-1,2-oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The oxazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the ester group may produce the corresponding alcohol .
Scientific Research Applications
Chemistry
Ethyl 5-(furan-3-yl)-1,2-oxazole-4-carboxylate serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions such as:
- Electrophilic Substitution : The furan ring can undergo electrophilic attacks.
- Oxidation and Reduction : Leading to the formation of derivatives like furanones and oxazolidines.
Biology
Research has indicated that this compound may exhibit significant bioactive properties , making it a candidate for further investigation in:
- Antimicrobial Activity : Studies suggest potential efficacy against certain bacterial strains.
- Anticancer Properties : Preliminary research indicates it may inhibit cancer cell proliferation.
Medicine
This compound is being explored for its potential use in drug development due to its:
- Anti-inflammatory Effects : It may modulate inflammatory pathways.
- Analgesic Properties : Potential applications in pain management therapies.
Material Science Applications
The compound's unique chemical structure makes it suitable for developing advanced materials, including:
- Polymers and Coatings : Its reactivity allows incorporation into polymer matrices for enhanced properties.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of ethyl 5-(furan-3-yl)-1,2-oxazole exhibited promising antimicrobial activity against Staphylococcus aureus. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
Case Study 2: Anticancer Research
In a research article from Cancer Letters, ethyl 5-(furan-3-yl)-1,2-oxazole was shown to inhibit the growth of breast cancer cell lines through apoptosis induction. The study highlighted the compound's ability to activate caspase pathways critical for programmed cell death.
Mechanism of Action
The mechanism of action of Ethyl 5-(furan-3-yl)-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets. The furan and oxazole rings can interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active components that exert biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Isoxazole Carboxylate Family
The following table summarizes key analogues and their distinguishing features:
Key Observations :
- Molecular Weight : The target compound (207.18 g/mol) is intermediate in size between methyl-substituted analogues (e.g., 155.15 g/mol) and bulkier derivatives like the 4-chlorophenyl compound (320.77 g/mol).
- Synthetic Complexity : Compounds like MC219 () and the 4-chlorophenyl derivative () require multi-step syntheses with yields ranging from 63% to 92% , whereas simpler derivatives (e.g., methyl-substituted) may be synthesized more efficiently .
Antitumor Activity
- MC219 and MC221 (): These anthracene-fused isoxazole derivatives exhibit antitumor activity, attributed to their planar aromatic systems and bromine substituents, which enhance DNA intercalation . In contrast, the target compound’s furan ring may prioritize interactions with enzymes or receptors over DNA.
Agrochemical Potential
- Etoxazole (): A fluorinated acaricide with structural similarities to trifluoromethyl-substituted isoxazoles (e.g., ). The target compound’s furan group could mimic etoxazole’s π-π interactions in pest targets .
Physicochemical Properties
- Solubility : The ethoxycarbonyl group in all derivatives enhances lipophilicity, but the furan-3-yl moiety may introduce polarity due to its oxygen atom, improving aqueous solubility compared to thiophene or CF₃ analogues .
- Stability : Brominated derivatives (e.g., MC219) may exhibit lower stability under light due to labile C-Br bonds, whereas the target compound’s furan ring is relatively stable .
Biological Activity
Ethyl 5-(furan-3-yl)-1,2-oxazole-4-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure combining both furan and oxazole rings, which contribute to its electronic properties and reactivity. The molecular formula is . The presence of the carboxylate ester functional group enhances its solubility and potential interactions with biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The furan and oxazole rings facilitate interactions through:
- Hydrogen bonding : Enhances binding affinity to target sites.
- π-π stacking : Stabilizes interactions with aromatic residues in proteins.
- Hydrophobic interactions : Contributes to the overall binding energy in lipid environments .
The ester group can undergo hydrolysis, releasing active components that exert various biological effects.
Biological Activities
This compound has been investigated for several pharmacological effects:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties against various bacterial strains . this compound is hypothesized to show similar effects, although specific data on this compound remains limited.
- Anticancer Properties : Research suggests that derivatives of oxazole compounds may possess anticancer activities. The unique structural characteristics of this compound could enhance its efficacy against cancer cell lines .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways makes it a candidate for further exploration in treating inflammatory diseases .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Potential activity against bacteria | |
| Anticancer | Inhibition of cancer cell proliferation | |
| Anti-inflammatory | Modulation of inflammatory responses |
Case Study: Anticancer Activity
A study examined the effects of various oxazole derivatives on human cancer cell lines. Although specific data on this compound was not included, related compounds demonstrated significant antiproliferative activity with IC50 values ranging from 16 to 24 nM against various cancer types . This suggests that this compound may also exhibit promising anticancer properties.
Future Directions
Research into this compound is still in its early stages. Future studies should focus on:
- In vitro and In vivo Studies : Comprehensive testing in laboratory settings to evaluate the compound’s efficacy and safety profiles.
- Structure–Activity Relationship (SAR) Analysis : Investigating how variations in substituents affect biological activity.
- Mechanistic Studies : Elucidating the precise biochemical pathways influenced by this compound.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 5-(furan-3-yl)-1,2-oxazole-4-carboxylate, and how can regioselectivity be controlled during synthesis?
- Methodological Answer: The compound is typically synthesized via cyclocondensation reactions, where furan-3-carbaldehyde derivatives are coupled with ethyl oxazole precursors. Regioselectivity is influenced by reaction conditions (e.g., solvent polarity, temperature) and catalysts. For example, highlights the use of coupling constants (e.g., ) from -labeled intermediates to confirm the 1,2-oxazole ring formation and regiochemistry . Microwave-assisted synthesis may improve yield and selectivity by reducing side reactions.
Q. What spectroscopic and crystallographic methods are recommended for structural characterization?
- Methodological Answer:
- NMR: and NMR are critical for confirming substituent positions. For example, coupling constants (14.36 Hz) resolve ambiguities in oxazole ring substitution .
- X-ray Crystallography: Programs like SHELXL ( ) and OLEX2 ( ) are used for refinement. provide triclinic crystal data () and highlight C–H···O/π···π interactions, which stabilize the lattice .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer: While specific toxicity data for this compound are limited, analogous oxazole derivatives ( ) recommend:
- PPE: Gloves, lab coats, and eye protection.
- Ventilation: Use fume hoods to avoid inhalation.
- First Aid: For skin contact, wash with soap/water; for ingestion, rinse mouth and seek medical attention .
Advanced Research Questions
Q. How can contradictions in regioselectivity data from different synthetic methods be resolved?
- Methodological Answer: Discrepancies often arise from competing reaction pathways (e.g., kinetic vs. thermodynamic control). Advanced techniques include:
- Isotopic Labeling: or labeling () to track regiochemical outcomes via NMR.
- Computational Modeling: Density Functional Theory (DFT) to compare activation energies of competing pathways.
Q. What are the limitations of using X-ray crystallography for structural analysis of this compound?
- Methodological Answer:
- Disorder in Crystal Lattices: Flexible furan or ester groups may lead to disordered regions, requiring high-resolution data () for accurate refinement ( ).
- Software Limitations: SHELXL ( ) struggles with highly anisotropic displacement parameters, necessitating manual validation in OLEX2 ( ).
Q. How can computational tools predict the compound’s reactivity in novel reactions (e.g., cycloadditions)?
- Methodological Answer:
- Molecular Orbital Analysis: HOMO/LUMO profiles calculated via Gaussian or ORCA software identify reactive sites.
- Docking Studies: For biological applications, AutoDock Vina models interactions with enzymes (e.g., cytochrome P450) .
Q. What strategies mitigate decomposition during long-term storage?
- Methodological Answer:
- Stabilizers: Add antioxidants (e.g., BHT) to prevent oxidation of the furan ring.
- Storage Conditions: Argon atmosphere at in amber vials to block UV-induced degradation.
Contradictions and Validation
- Synthesis vs. Crystallography Data: reports a 1,2-oxazole ring, while describe triclinic packing with intermolecular interactions. Cross-validation via IR spectroscopy (C=O stretching at ~1700 cm^{-1) and HPLC purity checks (>95%) are advised.
- Safety Data Gaps: Limited ecotoxicological data ( ) necessitate extrapolation from structurally similar compounds (e.g., ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
